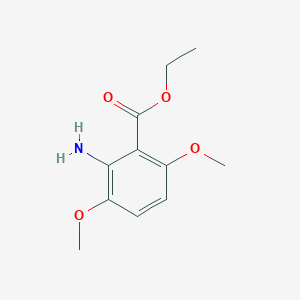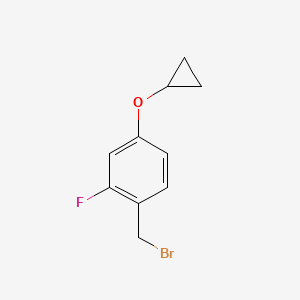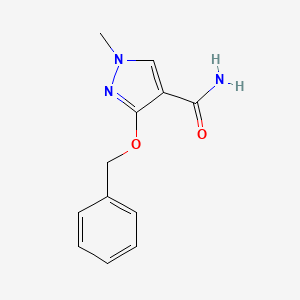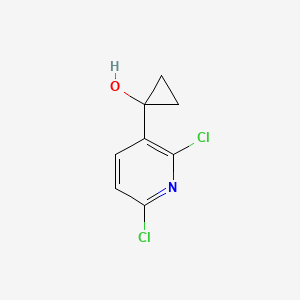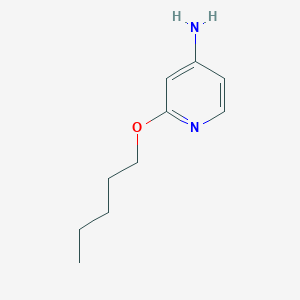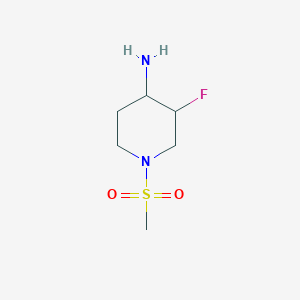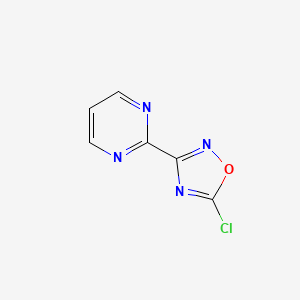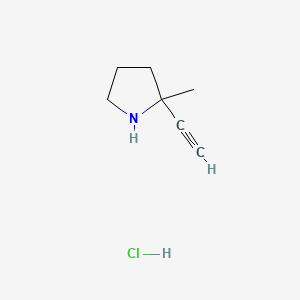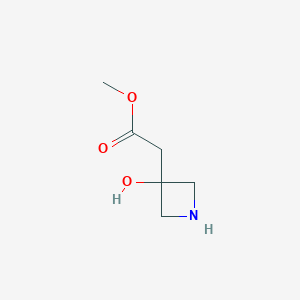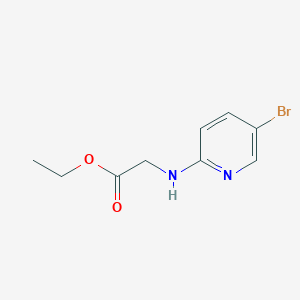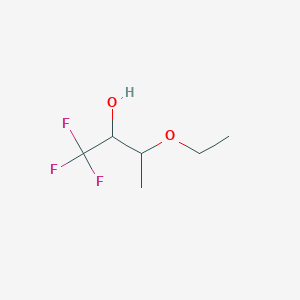
3-Ethoxy-1,1,1-trifluorobutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-1,1,1-trifluorobutan-2-ol is an organic compound with the molecular formula C6H11F3O2. It is a fluorinated alcohol, which means it contains both fluorine and hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,1,1-trifluorobutan-2-ol can be achieved through several methods. One common approach involves the reaction of vinyl ethyl ether with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in a continuous reactor, which allows for efficient and scalable production . The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the continuous synthesis method is preferred due to its efficiency and safety. The raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, are continuously introduced into the reactor. The product is then continuously extracted, which minimizes product loss and enhances the overall efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-1,1,1-trifluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
3-Ethoxy-1,1,1-trifluorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in enhancing the bioavailability and stability of pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 3-Ethoxy-1,1,1-trifluorobutan-2-ol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. The fluorine atoms increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is particularly beneficial in drug development, as it enhances the compound’s absorption and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Ethoxy-1,1,1-trifluorobutan-2-ol
- 3-Ethoxy-1,1,1-trifluoro-2-butanol
Uniqueness
Compared to similar compounds, 3-Ethoxy-1,1,1-trifluorobutan-2-ol offers a unique combination of chemical properties, such as its specific arrangement of fluorine and hydroxyl groups.
Propriétés
Numéro CAS |
367-13-5 |
|---|---|
Formule moléculaire |
C6H11F3O2 |
Poids moléculaire |
172.15 g/mol |
Nom IUPAC |
3-ethoxy-1,1,1-trifluorobutan-2-ol |
InChI |
InChI=1S/C6H11F3O2/c1-3-11-4(2)5(10)6(7,8)9/h4-5,10H,3H2,1-2H3 |
Clé InChI |
FZLGKBZCMFLOMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
